molecular formula C16H13F3N2O3S B15281810 2-Oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl 2-(methylthio)nicotinate

2-Oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl 2-(methylthio)nicotinate

Cat. No.: B15281810
M. Wt: 370.3 g/mol
InChI Key: CTWCSGAFUBCSJK-UHFFFAOYSA-N
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Description

2-Oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl 2-(methylthio)nicotinate is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a trifluoromethyl group, a phenyl ring, and a nicotinate moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl 2-(methylthio)nicotinate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-(trifluoromethyl)aniline with ethyl 2-(methylthio)nicotinate under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl 2-(methylthio)nicotinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The trifluoromethyl group and other substituents can be replaced with different groups under suitable conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-Oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl 2-(methylthio)nicotinate has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl 2-(methylthio)nicotinate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxo-2-{[4-(trifluoromethoxy)phenyl]amino}ethyl [2-(trifluoromethyl)phenoxy]acetate
  • 2-Oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl [3,4-dimethylphenyl)sulfanyl]acetate
  • 2-Methyl-4-{4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl}methylthio}phenoxy}acetic acid

Uniqueness

2-Oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl 2-(methylthio)nicotinate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H13F3N2O3S

Molecular Weight

370.3 g/mol

IUPAC Name

[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl] 2-methylsulfanylpyridine-3-carboxylate

InChI

InChI=1S/C16H13F3N2O3S/c1-25-14-10(5-4-8-20-14)15(23)24-9-13(22)21-12-7-3-2-6-11(12)16(17,18)19/h2-8H,9H2,1H3,(H,21,22)

InChI Key

CTWCSGAFUBCSJK-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)OCC(=O)NC2=CC=CC=C2C(F)(F)F

Origin of Product

United States

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